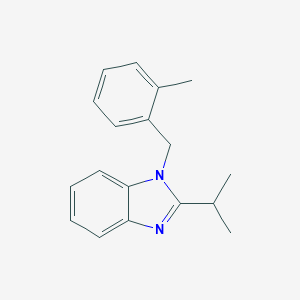
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as CCT251545 and has been studied for its mechanism of action and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This protein kinase is involved in the DNA damage response pathway, which is essential for the repair of damaged DNA in cells. By inhibiting ATR, this compound prevents cancer cells from repairing their DNA, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has selective toxicity towards cancer cells, while sparing normal cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the effects of radiation therapy and chemotherapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its high selectivity towards cancer cells. This allows for more accurate and reliable results in cancer research. However, one limitation of using this compound is its potential toxicity towards normal cells, which can make it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several future directions for the use of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in scientific research. One direction is the development of more selective and less toxic derivatives of this compound for use in cancer treatment. Another direction is the exploration of the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, this compound can be studied for its potential use in treating other diseases, such as viral infections and genetic disorders.
Conclusion
In conclusion, 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound with potential applications in scientific research. Its selective toxicity towards cancer cells and inhibition of the DNA damage response pathway make it a promising candidate for cancer treatment. Further research is needed to explore the full potential of this compound in scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of trifluoromethyl ketone and ammonium acetate. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable source for scientific research.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. This compound has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, this compound has been studied for its potential use in treating viral infections, such as hepatitis B and C.
Propriétés
Nom du produit |
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
Formule moléculaire |
C17H13ClF3N3O3 |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-4-hydroxy-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H13ClF3N3O3/c18-11-5-3-9(4-6-11)13-12(14(25)10-2-1-7-22-8-10)16(27,17(19,20)21)24-15(26)23-13/h1-8,12-13,27H,(H2,23,24,26) |
Clé InChI |
BPVKQRQJQSDSDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)




![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)



![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid](/img/structure/B256710.png)
